molecular formula C17H15F3N4OS B2370746 2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 1903170-78-4

2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Número de catálogo: B2370746
Número CAS: 1903170-78-4
Peso molecular: 380.39
Clave InChI: VSOZDCBFOLSPGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a synthetic small molecule characterized by a triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at the 7-position. The compound features a benzylthioacetamide side chain linked via a methylene bridge to the triazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzylthio moiety may contribute to redox activity or metal coordination properties.

Propiedades

IUPAC Name

2-benzylsulfanyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4OS/c18-17(19,20)13-6-7-24-14(8-13)22-23-15(24)9-21-16(25)11-26-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOZDCBFOLSPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological evaluation, and pharmacological implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzylthio derivatives with triazole-pyridine frameworks. The synthetic route often includes:

  • Formation of Triazole Derivative : Utilizing hydrazine derivatives and appropriate carboxylic acids to form the triazole core.
  • Thioether Formation : Introducing the benzylthio group through nucleophilic substitution.
  • Acetamide Linkage : Finalizing the structure by acetamide formation.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from triazole-thiones have shown potent activity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. Specifically, compounds with trifluoromethyl groups have been linked to enhanced activity due to their electron-withdrawing properties, which may influence the compound's interaction with biological targets .

Antiviral Properties

Compounds containing triazole moieties have demonstrated antiviral activity against viruses such as H5N1 and SARS-CoV-2. The mechanism often involves interference with viral replication processes. For instance, a related study reported that certain derivatives exhibited over 90% inhibition of H5N1 at specific concentrations, suggesting that modifications in the molecular structure can significantly enhance antiviral efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Trifluoromethyl Group : Known to increase lipophilicity and potentially enhance membrane permeability.
  • Benzylthio Group : May contribute to the compound's ability to interact with various biological targets, enhancing its pharmacological profile.

Cytotoxicity Testing

In vitro studies have shown that related triazole compounds exhibit varying degrees of cytotoxicity based on their structural modifications. For example, a series of benzothiazolyl-pyridine hybrids were evaluated for their cytotoxic effects, revealing that specific substitutions led to increased potency against cancer cell lines .

Antiviral Assays

In another study focusing on antiviral activity, several synthesized derivatives containing fluorinated groups were tested against viral strains. The results indicated a direct correlation between structural modifications and antiviral potency, highlighting the importance of SAR in drug design .

Data Summary

CompoundActivity TypeCell Line/PathogenInhibition (%)Reference
This compoundCytotoxicityMCF-7>70%
Related Triazole DerivativeAntiviralH5N193% at 0.5 μmol/μL
Benzothiazolyl-Pyridine HybridCytotoxicityBel-7402>80%

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other triazolo-pyridine/pyridazine derivatives documented in recent literature. Below is a detailed analysis of key analogs and their distinguishing features:

Structural Analogs with Triazolo-Pyridazine Cores

  • 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7): Core Differences: This analog employs a triazolo[4,3-b]pyridazine ring system instead of triazolo[4,3-a]pyridine. The pyridazine ring (two adjacent nitrogen atoms) alters electron distribution and hydrogen-bonding capacity compared to the pyridine-based core of the target compound. Biological Implications: Pyridazine derivatives often exhibit distinct binding profiles in kinase assays due to altered polarity and steric effects .
  • N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 894067-38-0) :

    • Simplified Side Chain : Lacks the benzylthio and trifluoromethyl groups, resulting in reduced molecular weight and hydrophobicity.
    • Activity Trade-offs : The absence of the trifluoromethyl group may decrease metabolic stability but improve aqueous solubility, which is critical for oral bioavailability .

Sulfur-Containing Analogs

  • Methyl (4-Oxo-6-((Pyrimidin-2-ylthio)Methyl)-4H-Pyran-3-yl) Phthalate (CAS 877638-23-8) :
    • Thioether Linkage : Shares a sulfur atom in the side chain but employs a pyran-phthalate scaffold instead of a triazole core.
    • Functional Role : The pyrimidinylthio group may enhance metal chelation or nucleophilic susceptibility compared to the benzylthio group in the target compound .

Key Comparative Data

Property Target Compound 891117-12-7 894067-38-0
Core Structure Triazolo[4,3-a]pyridine Triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine
Key Substituents 7-CF₃, benzylthioacetamide 4-Ethoxyphenyl, methyl Methyl, acetamide
Molecular Weight (Da) ~430 (estimated) ~408 (reported) ~298 (reported)
Lipophilicity (LogP) High (due to CF₃ and benzylthio) Moderate (ethoxy group) Low
Therapeutic Potential Kinase inhibition, CNS penetration Anti-inflammatory Proto-oncogene targeting

Research Findings and Hypotheses

  • Target Compound Advantages :
    • The trifluoromethyl group likely improves blood-brain barrier penetration, making it a candidate for neurological targets .
    • The benzylthio moiety may confer unique binding kinetics in cysteine-rich enzyme active sites.
  • Limitations: Higher molecular weight and lipophilicity could limit solubility, necessitating formulation optimization. Limited in vivo data compared to analogs like 891117-12-7, which has documented anti-inflammatory activity in rodent models .

Métodos De Preparación

Starting Material Preparation

2-Chloro-5-(trifluoromethyl)pyridine is often used as the precursor. Treatment with hydrazine hydrate in ethanol under reflux forms the corresponding hydrazine derivative, 2-hydrazinyl-5-(trifluoromethyl)pyridine .
Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C, 12 hours
  • Yield: 75–85%.

Cyclization to Triazolopyridine

The hydrazine intermediate undergoes cyclization using agents like RuCl₃/Oxone or iodine-tert-butyl hydroperoxide (I₂-TBHP). For example:
$$
\text{2-Hydrazinyl-5-(trifluoromethyl)pyridine} \xrightarrow[\text{RuCl}3/\text{Oxone}]{\text{CH}3\text{CN, RT}} \text{7-(Trifluoromethyl)-triazolo[4,3-a]pyridine}
$$
Key Parameters :

  • Oxidant: RuCl₃ (10 mol%), Oxone (2 equiv)
  • Solvent: Acetonitrile
  • Yield: 70–80%.

Introduction of the Methylamine Side Chain

The triazolopyridine core is functionalized at position 3 with a methylamine group via alkylation or nucleophilic substitution.

Bromomethylation

7-(Trifluoromethyl)-triazolo[4,3-a]pyridine is treated with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ to yield 3-(bromomethyl)-7-(trifluoromethyl)-triazolo[4,3-a]pyridine .
Reaction Conditions :

  • NBS (1.2 equiv), AIBN (0.1 equiv)
  • Solvent: CCl₄, reflux, 6 hours
  • Yield: 65–75%.

Amination

The bromomethyl derivative reacts with aqueous ammonia or hexamethylenetetramine (HMTA) to form 3-(aminomethyl)-7-(trifluoromethyl)-triazolo[4,3-a]pyridine .
Example :
$$
\text{3-(Bromomethyl)-triazolopyridine} + \text{NH}3 \xrightarrow{\text{H}2\text{O, 60°C}} \text{3-(Aminomethyl)-triazolopyridine}
$$
Yield : 80–90%.

Synthesis of 2-(Benzylthio)Acetic Acid

The benzylthio moiety is introduced via thiol-alkylation.

Thiolation of Chloroacetic Acid

Chloroacetic acid reacts with benzyl mercaptan in the presence of a base (e.g., K₂CO₃):
$$
\text{ClCH}2\text{COOH} + \text{PhCH}2\text{SH} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH}} \text{PhCH}2\text{SCH}2\text{COOH}
$$
Conditions :

  • Solvent: Ethanol, 50°C, 4 hours
  • Yield: 85–90%.

Amide Coupling

The final step involves coupling 2-(benzylthio)acetic acid with the triazolopyridine-methylamine.

Activation of Carboxylic Acid

The acid is activated as a mixed anhydride using 1-propylphosphonic anhydride (T3P) or converted to an acid chloride with SOCl₂.

Method A (T3P Coupling) :
$$
\text{PhCH}2\text{SCH}2\text{COOH} + \text{T3P} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Active intermediate}
$$
Conditions :

  • Solvent: DMF, 0°C to RT, 2 hours
  • Yield: 75–85%.

Method B (Acid Chloride) :
$$
\text{PhCH}2\text{SCH}2\text{COOH} \xrightarrow{\text{SOCl}2, \text{reflux}} \text{PhCH}2\text{SCH}_2\text{COCl}
$$
Conditions :

  • Solvent: Dichloromethane, 4 hours
  • Yield: 90–95%.

Coupling with Amine

The activated acid reacts with 3-(aminomethyl)-triazolopyridine :
$$
\text{PhCH}2\text{SCH}2\text{COCl} + \text{Triazolopyridine-CH}2\text{NH}2 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound}
$$
Conditions :

  • Solvent: Dichloromethane, 0°C to RT, 12 hours
  • Yield: 70–80%.

Optimization and Purification

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to achieve >95% purity.

Recrystallization

Alternative purification using ethanol/water (3:1) yields crystalline product.

Comparative Data Table

Step Reaction Reagents/Conditions Yield (%) Reference
1 Hydrazinolysis Hydrazine hydrate, EtOH, 80°C 75–85
2 Cyclization RuCl₃/Oxone, CH₃CN 70–80
3 Bromomethylation NBS, AIBN, CCl₄ 65–75
4 Amination NH₃, H₂O, 60°C 80–90
5 Thiolation Benzyl mercaptan, K₂CO₃, EtOH 85–90
6 Amide Coupling (T3P) T3P, Et₃N, DMF 75–85
7 Amide Coupling (SOCl₂) SOCl₂, CH₂Cl₂ 70–80

Q & A

Basic: What are the key synthetic steps for preparing 2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide?

Answer:
The synthesis typically involves:

Core Formation : Constructing the triazolo[4,3-a]pyridine scaffold via cyclization of hydrazine derivatives with pyridine precursors under reflux conditions in ethanol or DMF .

Functionalization : Introducing the trifluoromethyl group at the 7-position using electrophilic trifluoromethylation reagents (e.g., Togni’s reagent) .

Thioether Linkage : Coupling the benzylthio group to the acetamide moiety via nucleophilic substitution (e.g., using benzyl mercaptan and a base like triethylamine in dichloromethane) .

Purification : Chromatographic techniques (silica gel or HPLC) and recrystallization ensure >95% purity .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon backbone, with emphasis on trifluoromethyl (δ ~110–120 ppm in 19F NMR) and benzylthio (δ ~3.5–4.0 ppm for SCH2) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • HPLC/UPLC : Purity >95% is validated using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation, while ethanol minimizes side reactions during cyclization .
  • Temperature Control : Lower temperatures (0–5°C) reduce byproducts in sensitive steps (e.g., trifluoromethylation), while reflux (80–100°C) accelerates cyclization .
  • Catalysis : Lewis acids (e.g., ZnCl2) or phase-transfer catalysts improve reaction efficiency for heterocyclic intermediates .

Basic: What biological targets are associated with this compound?

Answer:
Similar triazolo-pyridine derivatives exhibit activity against:

  • Kinases : Inhibition of JAK2 or EGFR due to triazole-pyridine interactions with ATP-binding pockets .
  • Microbial Targets : Antibacterial activity via disruption of DNA gyrase or topoisomerase IV .
  • CNS Targets : Modulation of GABA receptors linked to the trifluoromethyl group’s lipophilicity .

Advanced: How to resolve contradictions in reported bioactivity data across structural analogs?

Answer:

  • Systematic SAR Studies : Vary substituents (e.g., benzylthio vs. methylthio) and measure IC50 values against standardized assays (e.g., kinase inhibition) to isolate key pharmacophores .
  • Assay Harmonization : Control variables like cell line (HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to reduce variability .
  • Meta-Analysis : Compare data across PubChem and peer-reviewed studies to identify consensus targets .

Basic: What in vitro assay protocols are recommended for initial bioactivity screening?

Answer:

  • Cell Viability (MTT Assay) : Use 24–72 hr incubations with concentrations 1–100 µM in triplicate .
  • Enzyme Inhibition : Kinase Glo® assays with ATP concentrations adjusted to Km values .
  • Microbial Susceptibility : Follow CLSI guidelines for MIC determination in E. coli or S. aureus .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Scaffold Modification : Synthesize analogs with pyrimidine or pyridazine cores instead of triazolo-pyridine .

Substituent Variation : Test halogen (Cl, F) or methoxy groups at the benzylthio or trifluoromethyl positions .

Pharmacokinetic Profiling : Measure logP (via shake-flask method) and metabolic stability (microsomal assays) to correlate structure with ADME properties .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Storage : -20°C in amber vials under argon to prevent oxidation of the thioether group .
  • Stability Tests : Monitor degradation via HPLC after 1–6 months; <5% decomposition is acceptable .
  • Solubility : Prepare fresh solutions in DMSO (stock) or PBS (working) to avoid precipitation .

Advanced: What strategies improve in vivo translation of in vitro bioactivity data?

Answer:

  • Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
  • Dose Escalation : Start at 10 mg/kg in rodent models, adjusting based on plasma half-life (LC-MS/MS monitoring) .
  • Toxicology Screening : Assess hepatic (ALT/AST) and renal (BUN/creatinine) markers after 14-day repeated dosing .

Advanced: How can computational modeling predict binding modes and off-target effects?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP pockets (PDB: 4HJO) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .
  • Off-Target Profiling : SwissTargetPrediction or SEA databases identify potential interactions with GPCRs or ion channels .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.